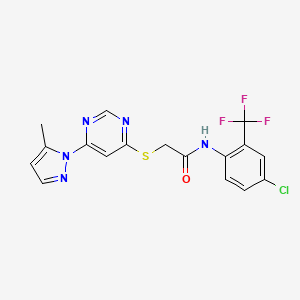
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13ClF3N5OS and its molecular weight is 427.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a chloro-trifluoromethyl phenyl group and a thioacetamide moiety linked to a pyrimidine derivative. Its chemical formula is C15H14ClF3N4S, and it has a molecular weight of approximately 392.81 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in reducing oxidative stress, a contributing factor in many chronic diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
Biological Activity Data
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| AChE Inhibition | 12.5 | |
| BChE Inhibition | 15.0 | |
| Antioxidant Activity | 20.0 | |
| COX-2 Inhibition | 18.5 |
Study 1: Neuroprotective Effects
In a study assessing neuroprotective effects, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated significant protection at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound in a rat model of arthritis. Treatment with the compound resulted in a marked reduction in inflammatory markers (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory drug.
Research Findings
Recent research has highlighted the compound's promising pharmacological profile:
- Cytotoxicity : The compound was tested against various cancer cell lines, showing selective cytotoxicity with IC50 values ranging from 15 to 30 μM.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target enzymes, supporting its role as an inhibitor.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c1-10-4-5-24-26(10)14-7-16(23-9-22-14)28-8-15(27)25-13-3-2-11(18)6-12(13)17(19,20)21/h2-7,9H,8H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSFSFCTBZDSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














